2,4-Dihydroxy-6-methylnicotinonitrile
CAS No.: 67643-17-8
Cat. No.: VC20841149
Molecular Formula: C7H6N2O2
Molecular Weight: 150.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67643-17-8 |
---|---|
Molecular Formula | C7H6N2O2 |
Molecular Weight | 150.13 g/mol |
IUPAC Name | 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C7H6N2O2/c1-4-2-6(10)5(3-8)7(11)9-4/h2H,1H3,(H2,9,10,11) |
Standard InChI Key | WMPRWVSFHGPPNE-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC(=O)C(=C(N1)O)C#N |
SMILES | CC1=CC(=C(C(=O)N1)C#N)O |
Canonical SMILES | CC1=CC(=O)C(=C(N1)O)C#N |
Introduction
Chemical Identity and Properties
2,4-Dihydroxy-6-methylnicotinonitrile is a pyridine derivative containing cyano, hydroxyl, and methyl functional groups. Its key chemical identifiers and properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of 2,4-Dihydroxy-6-methylnicotinonitrile
Property | Information |
---|---|
CAS Number | 67643-17-8 |
Molecular Formula | C7H6N2O2 |
Molecular Weight | 150.13 g/mol |
IUPAC Name | 4-hydroxy-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile |
Standard InChI | InChI=1S/C7H6N2O2/c1-4-2-6(10)5(3-8)7(11)9-4/h2H,1H3,(H2,9,10,11) |
Standard InChIKey | WMPRWVSFHGPPNE-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=O)C(=C(N1)O)C#N |
Physical Appearance | White to off-white solid |
Purity in Commercial Sources | 95-98% |
The compound's structure features a pyridine ring with a methyl group at position 6, hydroxyl groups at positions 2 and 4, and a nitrile (cyano) group at position 3. This arrangement of functional groups contributes to the compound's unique chemical reactivity and potential applications in various synthetic pathways .
Structural Characteristics
The molecular structure of 2,4-Dihydroxy-6-methylnicotinonitrile is characterized by a pyridine core with multiple functional groups that influence its reactivity. The pyridine ring contains nitrogen at position 1, with positions 2 and 4 bearing hydroxyl groups. The presence of the cyano group at position 3 and a methyl group at position 6 completes its distinctive structure .
The compound exists in tautomeric forms, with the 2-hydroxy group often represented in its keto form, making the actual structure closer to 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This tautomerism affects the compound's chemical behavior and reactivity in various synthetic reactions .
Synthesis Methods
Several synthetic routes have been reported for the preparation of 2,4-Dihydroxy-6-methylnicotinonitrile, with one of the most common methods described in the literature involving the hydrolysis of precursor compounds.
Hydrolysis Method
According to the available synthetic procedures, 2,4-Dihydroxy-6-methylnicotinonitrile (compound 24) can be prepared by acid hydrolysis of a suitable precursor (compound 23). The reaction involves suspending the precursor in 4N HCl and heating the mixture to 105°C for 5 hours. The precipitate that forms is collected to yield the target compound .
The general reaction can be represented as:
Precursor (23) + 4N HCl → 2,4-Dihydroxy-6-methylnicotinonitrile (24) + byproducts
Analytical Characterization
Analytical methods commonly used to characterize 2,4-Dihydroxy-6-methylnicotinonitrile include:
Mass Spectrometry
Mass spectrometry provides confirmation of the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak would appear at m/z 150.13, corresponding to the molecular formula C7H6N2O2 .
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of the compound. Additionally, HPLC coupled with mass spectrometry (LC-MS) can provide both purity information and structural confirmation simultaneously .
Applications in Organic Synthesis
2,4-Dihydroxy-6-methylnicotinonitrile serves as an important building block in organic synthesis, particularly for the preparation of pharmaceutically relevant compounds.
Pharmaceutical Intermediates
The compound has been utilized as an intermediate in the synthesis of various bioactive molecules. Its structural features, particularly the nitrile group, make it valuable for further transformations into amides, amines, and other nitrogen-containing functional groups .
Synthesis of Heterocyclic Compounds
As a functionalized pyridine derivative, 2,4-Dihydroxy-6-methylnicotinonitrile can serve as a precursor for the synthesis of more complex heterocyclic systems, including those with potential pharmaceutical applications .
Comparative Analysis with Related Compounds
2,4-Dihydroxy-6-methylnicotinonitrile belongs to a family of nicotinonitrile derivatives with varying substitution patterns. Table 2 presents a comparison with structurally related compounds.
Table 2: Comparison of 2,4-Dihydroxy-6-methylnicotinonitrile with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Structural Difference |
---|---|---|---|---|
2,4-Dihydroxy-6-methylnicotinonitrile | 67643-17-8 | C7H6N2O2 | 150.13 | Reference compound |
2-Hydroxy-6-methylnicotinonitrile | 4241-27-4 | C7H6N2O | 134.14 | Lacks 4-hydroxyl group |
2,6-Dihydroxy-4-methylnicotinonitrile | 5444-02-0 | C7H6N2O2 | 150.13 | Methyl at position 4, hydroxyl at position 6 |
2,4-Dichloro-6-methylnicotinonitrile | 38367-36-1 | C7H4Cl2N2 | 187.02 | Chloro groups instead of hydroxyl groups |
This comparison highlights the structural diversity within the nicotinonitrile family and suggests potential structure-activity relationships that could be exploited in the design of biologically active compounds .
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